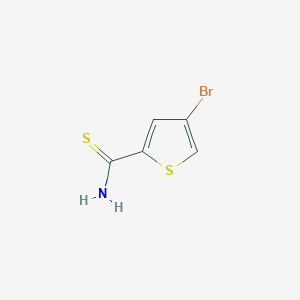
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-45-7 . It has a molecular weight of 278.12 and its IUPAC name is 4-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C13H19BN2O4 . The InChI code is 1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 112-114°C . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Detection of Pesticides
- A pH-responsive fluorescence probe based on boronic acid, similar to 4-MPBA, was synthesized for detecting trace-level organophosphorus pesticides in fruit juices. This probe was sensitive to pH changes and showed satisfactory recoveries in detection tests (Zhao et al., 2021).
Screening Phosphorescent Materials
- Aryl boronic acids have been utilized in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of aryl boronic acids with dihydric alcohols proved effective in this context (Zhang et al., 2018).
Biological Activity
- A novel boronic ester compound derived from phenyl boronic acid demonstrated significant antioxidant, antibacterial, and anticancer activities. This compound was also used in cream formulation, indicating its potential for various biological applications (Temel et al., 2022).
Optical Modulation
- Phenyl boronic acids, a category to which (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid belongs, have been studied for their potential in optical modulation, particularly in the context of single-walled carbon nanotubes. These studies provide insights into the structure-function relationship of boronic acids in optical applications (Mu et al., 2012).
Synthesis and Chemical Reactivity
- Boronic acids, including phenylboronic acids, are integral in synthetic chemistry, often used as intermediates and building blocks. Their reactivity and structural characteristics have been studied extensively (Zhang et al., 2017).
Fluorescence Sensing
- Carbazole-based fluorescent boronic acid sensors were synthesized to study the fluorescence transduction efficiency, demonstrating their potential in developing efficient fluorescence sensors (Zhang et al., 2010).
Diagnostic Applications
- Phenyl boronic acids have found utility in medical diagnostics due to their ability to bind with carbohydrates, making them valuable for studies that require carbohydrate recognition (Valenzuela et al., 2022).
Mechanism of Action
Target of Action
Boronic acids, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, sugars, and other biological molecules, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that possess active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a stable complex that inhibits their activity . Additionally, this compound can bind to proteins and other biomolecules, altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Furthermore, this compound can modulate the expression of genes involved in stress response and metabolic pathways, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of a reversible covalent bond with the active site serine residue of target enzymes, leading to enzyme inhibition . This interaction is facilitated by the boronic acid moiety, which acts as a Lewis acid and forms a tetrahedral intermediate with the serine hydroxyl group. Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, affecting their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, such as proteasomes and serine proteases, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes and proteins involved in protein folding and modification.
Properties
IUPAC Name |
[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAUBYTKBOMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657053 | |
| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-45-7 | |
| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)
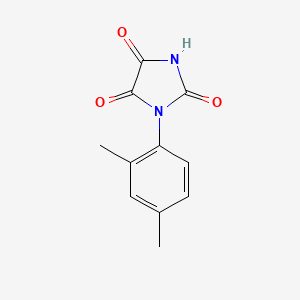


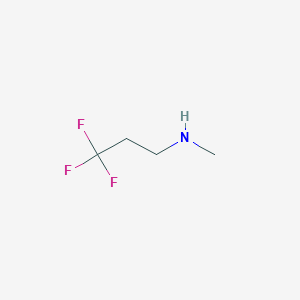

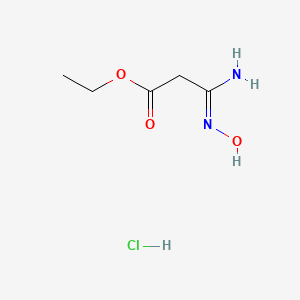
![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
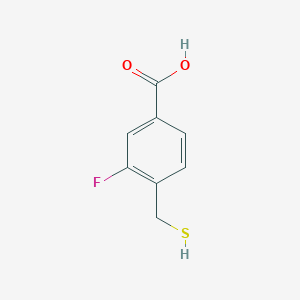
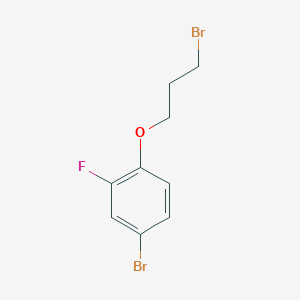
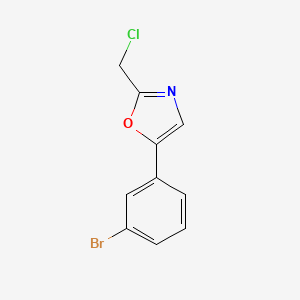
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
